2,6-Dichloro-4-fluorobenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

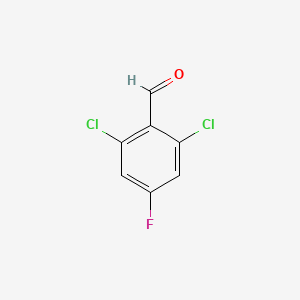

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQMGQYMDHYXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702679 | |

| Record name | 2,6-Dichloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182709-86-9 | |

| Record name | 2,6-Dichloro-4-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182709869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-fluorobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF56WL5U56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dichloro-4-fluorobenzaldehyde physical and chemical properties

An In-Depth Technical Guide to 2,6-Dichloro-4-fluorobenzaldehyde for Advanced Research

Introduction: A Versatile Halogenated Aromatic Aldehyde

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its structure, featuring a reactive aldehyde group and a strategically halogenated phenyl ring, makes it a valuable synthetic intermediate. The presence of two chlorine atoms flanking the aldehyde and a fluorine atom at the para position dramatically influences the molecule's electronic properties and reactivity, offering a unique scaffold for the synthesis of complex target molecules.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in research and development.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount in synthesis. This compound is characterized by a specific set of physical and spectroscopic properties that confirm its structure and quality. The compound is typically a solid at room temperature.[3]

Structural and Identity Data

Below is a diagram illustrating the core structure of this compound, highlighting its key functional components.

References

Introduction: A Versatile Building Block in Synthetic Chemistry

An In-Depth Technical Guide to 2,6-Dichloro-4-fluorobenzaldehyde: Synthesis, Reactivity, and Applications in Modern Chemistry

This compound, identified by its CAS number 1182709-86-9, is a halogenated aromatic aldehyde that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring two sterically hindering and electron-withdrawing chlorine atoms flanking the aldehyde, and a fluorine atom at the para position, imparts distinct reactivity and makes it a valuable precursor in various fields, most notably in the development of pharmaceuticals and agrochemicals.[2] The presence of multiple halogen atoms provides several strategic points for functionalization, either through modification of the aldehyde group or via nucleophilic aromatic substitution. This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and key applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1182709-86-9 | [3] |

| Molecular Formula | C₇H₃Cl₂FO | [3] |

| Molecular Weight | 193.00 g/mol | [3] |

| Appearance | Light yellow crystal | [4] |

| Purity | Typically ≥95% | |

| Storage Temperature | Inert atmosphere, room temperature |

Spectroscopic Data (Predicted)

While experimental spectra are ideally obtained in the laboratory, computational predictions provide a useful reference for characterization.

-

¹H NMR (500 MHz, CDCl₃): δ 10.4 (s, 1H, CHO), 7.3 (d, J = 8.5 Hz, 2H, Ar-H).

-

¹³C NMR (125 MHz, CDCl₃): δ 185.0 (CHO), 165.0 (d, J = 255 Hz, C-F), 140.0 (d, J = 3 Hz, C-Cl), 130.0 (C-CHO), 115.0 (d, J = 22 Hz, C-H).

-

IR (KBr, cm⁻¹): 3050 (Ar C-H), 2850, 2750 (Aldehyde C-H), 1710 (C=O stretch), 1580, 1470 (Ar C=C), 1250 (C-F), 850 (C-Cl).

-

Mass Spectrum (EI, 70 eV): m/z (%) 192/194/196 ([M]⁺), 191/193/195 ([M-H]⁺), 163/165/167 ([M-CHO]⁺).

Synthesis of this compound: A Grignard-Based Approach

The traditional synthesis of benzaldehydes often involves the halogenation and subsequent hydrolysis of toluene derivatives, a method that can suffer from low yields and the generation of halogenated waste.[4] A more modern and efficient route to this compound utilizes a Grignard exchange reaction followed by formylation, as detailed in patent literature.[4] This method offers high yield and purity, making it suitable for large-scale production.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard exchange and formylation.

Detailed Experimental Protocol:

This protocol is adapted from the patent literature and provides a step-by-step guide for the synthesis.[4]

-

Preparation of Isopropylmagnesium Chloride Grignard Reagent:

-

In a dry 50 mL three-necked flask under a nitrogen atmosphere, add magnesium chips (1.1 g).

-

Add a small amount of 2-chloropropane and tetrahydrofuran (THF) to initiate the reaction, which can be started with a small crystal of iodine or a few drops of bromoethane.

-

Once initiated, a solution of 2-chloropropane (3 g) in THF (20 mL) is added dropwise at 30-40°C.

-

The mixture is stirred until the magnesium is consumed, yielding the isopropylmagnesium chloride Grignard reagent.

-

-

Grignard Exchange and Formylation:

-

In a separate dry flask under nitrogen, dissolve 1,3-dichloro-2-fluoro-5-iodobenzene (commercially available) in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add the prepared isopropylmagnesium chloride solution to the iodobenzene solution. The Grignard exchange reaction forms the more stable aryl Grignard reagent.

-

After the exchange is complete, add N,N-dimethylformamide (DMF) dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Purification:

-

The reaction is quenched by the slow addition of dilute hydrochloric acid, which hydrolyzes the intermediate to the aldehyde.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or recrystallization to yield a light yellow crystalline solid.

-

Key Reactions and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the aldehyde group and the potential for nucleophilic aromatic substitution. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

1. Knoevenagel Condensation:

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an aldehyde with an active methylene compound.[5] This reaction is particularly useful in the synthesis of precursors for pharmaceuticals and other bioactive molecules.

Caption: General scheme of the Knoevenagel condensation with this compound.

Protocol for Knoevenagel Condensation with Malononitrile: [5]

-

In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).

-

Add a catalytic amount of piperidine (1 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. The solid is collected by vacuum filtration and washed with cold ethanol.

2. Wittig Reaction:

The Wittig reaction is a premier method for the synthesis of alkenes from aldehydes.[6][7] This reaction allows for the introduction of a substituted vinyl group in place of the carbonyl oxygen.

3. Grignard Reaction:

The aldehyde functional group readily reacts with Grignard reagents to form secondary alcohols, providing a route for chain extension and the introduction of new functional groups.[8]

4. Nucleophilic Aromatic Substitution:

While the chlorine atoms are ortho to the aldehyde, the fluorine at the para position is activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group. This allows for the selective replacement of the fluorine atom with various nucleophiles, such as amines or alkoxides, to generate a diverse array of substituted benzaldehydes.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable starting material in the synthesis of various commercial and investigational molecules.

1. Agrochemicals:

A notable application of this compound is in the synthesis of diamide insecticides, a class of modern pesticides with a novel mode of action. For instance, it is a key precursor in the industrial synthesis of chlorantraniliprole.[9] The synthesis involves the conversion of this compound to a substituted benzoic acid, which is then elaborated into the final diamide product.

Caption: Workflow for the synthesis of diamide insecticides from this compound.

2. Pharmaceutical Research:

In medicinal chemistry, halogenated benzaldehydes are common starting materials for the synthesis of kinase inhibitors and other therapeutic agents.[10][11] The chlorine and fluorine atoms can form important halogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and selectivity. While specific examples for this exact molecule are emerging, its structural motifs are present in numerous patented bioactive compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its unique electronic and steric properties, a result of its specific halogenation pattern, make it an attractive starting material for the synthesis of complex molecules in the agrochemical and pharmaceutical industries. The synthetic routes and reaction protocols outlined in this guide provide a foundation for researchers to explore the full potential of this valuable chemical intermediate. As the demand for novel bioactive molecules continues to grow, the importance of such well-defined and reactive starting materials will undoubtedly increase.

References

- 1. brainly.com [brainly.com]

- 2. Buy this compound | 1182709-86-9 [smolecule.com]

- 3. This compound | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

Spectroscopic data for 2,6-Dichloro-4-fluorobenzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-4-fluorobenzaldehyde

Introduction

This compound is a halogenated aromatic aldehyde with the molecular formula C₇H₃Cl₂FO.[1] Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals makes a thorough understanding of its structural and electronic properties essential for researchers, scientists, and professionals in drug development.[1] Spectroscopic analysis is the cornerstone of molecular characterization, providing an unambiguous fingerprint that confirms identity, purity, and structural integrity.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this guide leverages fundamental principles and comparative data from structurally similar molecules to provide a robust, predictive profile. This approach mirrors the real-world challenges faced by scientists when characterizing novel or sparsely documented compounds.

Physicochemical Properties

A baseline understanding of the compound's physical properties is critical for handling, analysis, and reaction stoichiometry.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂FO | [1] |

| Molecular Weight | 193.00 g/mol | [1][2] |

| CAS Number | 1182709-86-9 | [2][3] |

| Appearance | Solid | [4] |

| Monoisotopic Mass | 191.9544983 Da | |

| InChI Key | UOQMGQYMDHYXTB-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within a clean, dry 5 mm NMR tube.[5][6] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Key parameters typically include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16 to 64 scans to ensure a good signal-to-noise ratio.[5] Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: Standard workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum

The molecular structure of this compound is highly symmetric. This symmetry dictates that the two protons on the aromatic ring are chemically equivalent.

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet far downfield, typically in the range of δ 9.9-10.4 ppm .[7] Its integration value will be 1H.

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons are located at the C3 and C5 positions. They are expected to resonate in the aromatic region, likely between δ 7.1-7.4 ppm . Due to coupling with the fluorine atom at C4, this signal will likely appear as a doublet, with a typical ³J(H,F) coupling constant of around 8-10 Hz. The integration value will be 2H.

Predicted ¹³C NMR Spectrum

Due to the plane of symmetry bisecting the C1-C4 axis, only four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, predicted around δ 188-192 ppm .[8]

-

C4 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be downfield and will exhibit a large one-bond coupling constant (¹J(C,F)). Its chemical shift is predicted in the range of δ 164-168 ppm , and it will appear as a large doublet.

-

C2/C6 (C-Cl): The two equivalent carbons bonded to chlorine atoms will be deshielded and are predicted to resonate around δ 135-139 ppm .

-

C3/C5 (C-H): The two equivalent carbons bonded to hydrogen will appear in the typical aromatic region, predicted around δ 115-120 ppm . This signal may also show a smaller two-bond C-F coupling.

-

C1 (C-CHO): The carbon to which the aldehyde group is attached is predicted to be in the range of δ 130-134 ppm .

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.9 - 10.4 | Singlet (s) | 1H | -CHO |

| 7.1 - 7.4 | Doublet (d) | 2H | H-3, H-5 |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |||

| Chemical Shift (δ, ppm) | Assignment | ||

| 188 - 192 | C=O | ||

| 164 - 168 (d, ¹J(C,F)) | C-4 | ||

| 135 - 139 | C-2, C-6 | ||

| 130 - 134 | C-1 | ||

| 115 - 120 | C-3, C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[5] A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[5][9] The instrument software automatically subtracts the background from the sample spectrum.

Workflow for IR Analysis

Caption: Experimental workflow for ATR-IR spectroscopy.

Predicted IR Spectrum and Key Absorptions

The IR spectrum will be dominated by absorptions corresponding to the aldehyde and halogenated aromatic functionalities.

-

C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected in the region of 1700-1720 cm⁻¹ . This is characteristic of an aromatic aldehyde's carbonyl group.

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

-

Aromatic C=C Stretch: Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

-

C-F Stretch: A strong absorption band is expected in the 1200-1250 cm⁻¹ range, characteristic of the C-F bond on an aromatic ring.

-

C-Cl Stretch: One or more strong absorption bands are expected in the 700-850 cm⁻¹ region, corresponding to the C-Cl bonds.

| Predicted Characteristic IR Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3050 - 3100 | Aromatic C-H Stretch |

| 1700 - 1720 | C=O Stretch (Aldehyde) |

| 1450 - 1600 | Aromatic C=C Ring Stretch |

| 1200 - 1250 | C-F Stretch |

| 700 - 850 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and crucial information about the molecule's fragmentation pattern.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: A dilute solution (e.g., ~1 mg/mL) of the compound is prepared in a volatile solvent like ethyl acetate or dichloromethane.[10]

-

GC-MS Analysis: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any impurities before it enters the ion source.[10]

-

Ionization: Electron Ionization (EI) is a standard method where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment.[10]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio to generate the mass spectrum.[10]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion ([M]⁺): The molecular ion peak is of primary importance. Given the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. The monoisotopic mass is 192 Da (for ³⁵Cl₂). We will see peaks at:

-

m/z 192: Corresponding to [C₇H₃³⁵Cl₂FO]⁺

-

m/z 194: Corresponding to [C₇H₃³⁵Cl³⁷ClFO]⁺

-

m/z 196: Corresponding to [C₇H₃³⁷Cl₂FO]⁺ The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.

-

-

Key Fragments: Common fragmentation pathways for benzaldehydes include:

-

[M-1]⁺ (m/z 191/193/195): Loss of the aldehydic hydrogen radical.

-

[M-29]⁺ (m/z 163/165/167): Loss of the entire aldehyde group (-CHO).

-

[M-35]⁺ (m/z 157/159): Loss of a chlorine radical (less common as a primary fragmentation).

-

| Predicted Key Ions in Mass Spectrum | ||

| m/z (Mass-to-Charge Ratio) | Relative Intensity Pattern | Assignment |

| 192, 194, 196 | ~9:6:1 | Molecular Ion Peak Cluster, [M]⁺ |

| 191, 193, 195 | ~9:6:1 | [M-H]⁺ |

| 163, 165, 167 | ~9:6:1 | [M-CHO]⁺ |

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. The predicted data in this guide, grounded in fundamental principles and comparison with known analogs, offers a reliable reference for researchers. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and symmetry, IR spectroscopy will verify the presence of key functional groups (aldehyde, C-F, C-Cl), and mass spectrometry will establish the molecular weight and the unambiguous presence of two chlorine atoms via its isotopic signature. This comprehensive spectroscopic profile is indispensable for ensuring material quality, monitoring reaction progress, and advancing research in medicinal and materials chemistry.

References

- 1. Buy this compound | 1182709-86-9 [smolecule.com]

- 2. This compound | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1182709-86-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 1182709-86-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Solubility of 2,6-Dichloro-4-fluorobenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-fluorobenzaldehyde in Organic Solvents

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, featuring a reactive aldehyde group and a halogen-substituted phenyl ring, makes it a versatile building block. However, for researchers, scientists, and drug development professionals, optimizing its use in synthetic pathways, purification, and formulation hinges on a thorough understanding of its solubility characteristics.

Publicly available, quantitative solubility data for this compound in a broad range of organic solvents is notably scarce. This guide addresses this critical knowledge gap by synthesizing the theoretical principles governing its solubility, reviewing data from analogous compounds, and providing a robust, step-by-step experimental protocol for its quantitative determination. The methodologies outlined herein are designed to empower researchers to generate reliable, application-specific solubility data, thereby accelerating research and development.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its physical and chemical properties. The key attributes of this compound are summarized below, providing the foundational context for predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1182709-86-9 | [3][4] |

| Molecular Formula | C₇H₃Cl₂FO | [1][3] |

| Molecular Weight | 193.00 g/mol | [1][3] |

| Physical Form | Crystalline Solid | [1] |

| Melting Point | 60 – 63 °C | [1] |

| Boiling Point | 235.5 ± 35.0 °C (Predicted) | [1] |

| Structure |

Theoretical Foundations of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of this compound is dictated by the interplay of its structural features:

-

Polar Carbonyl Group: The aldehyde (–CHO) group contains a polar carbon-oxygen double bond, which can participate in dipole-dipole interactions with polar solvent molecules.[6] This feature suggests favorable solubility in polar solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar and will contribute favorably to interactions with nonpolar solvents through van der Waals forces.

-

Halogen Substituents: The two chlorine atoms and one fluorine atom are highly electronegative, creating polar C-Cl and C-F bonds. These groups increase the molecule's overall polarity compared to unsubstituted benzaldehyde and can participate in dipole-dipole interactions. Their presence also increases the molecular weight and size, which can influence solubility.

Based on this structure, this compound is expected to exhibit moderate to high solubility in a range of common polar aprotic (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic (e.g., ethanol, methanol) organic solvents. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower. While it is predicted to be practically insoluble in water, the polar functional groups may impart slight aqueous solubility.[1] For highly accurate predictions, thermodynamic models such as UNIFAC or those based on Hildebrand solubility parameters can be employed, though they require specific physicochemical data for the solute and solvent.[7]

Review of Available and Analogous Solubility Data

As noted, specific quantitative solubility data for this compound is limited. The table below includes the predicted water solubility and qualitative data for structurally similar compounds to provide predictive context.

| Compound | Solvent | Temperature | Solubility | Source(s) |

| This compound | Water | 25 °C | 0.025 g/L (Predicted) | [1] |

| 2-Chloro-6-fluorobenzaldehyde | Chloroform | Room Temp. | Slightly Soluble | [8] |

| Ethyl Acetate | Room Temp. | Slightly Soluble | [8] | |

| Water | Room Temp. | Insoluble | [8] | |

| 4-Fluorobenzaldehyde | Ethanol, Ether, Acetone, Benzene | Not Specified | Soluble / Miscible | [9][10] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [10] | |

| General Aldehydes | Common Organic Solvents | Not Specified | Generally Soluble | [6][11] |

The data from analogs suggests that this compound will likely be soluble in common polar organic solvents. However, for process optimization and reliable results, direct experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, self-validating protocol for the gravimetric determination of solubility. This method is reliable, straightforward, and requires standard laboratory equipment.[8]

Objective

To accurately determine the mass-based solubility (e.g., in g/100 g of solvent) of this compound in a selected organic solvent at a constant, specified temperature.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Screw-cap vials or sealed flasks

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated pipettes or syringes

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add a precisely weighed amount of the chosen organic solvent (e.g., 10.00 g) to a sealable vial.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is critical to ensure the solution reaches saturation.

-

Causality: Using an excess of the solid solute guarantees that the solution is fully saturated at the given temperature, which is the definition of solubility.

-

-

Equilibration:

-

Securely seal the vial to prevent any solvent evaporation, which would artificially increase the calculated solubility.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure true thermodynamic equilibrium is reached.

-

Causality: Constant temperature is crucial as solubility is temperature-dependent.[10] Shaking ensures continuous mixing, accelerating the dissolution process and reaching equilibrium faster than static soaking.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume or mass of the clear, supernatant (saturated) solution using a pre-warmed syringe fitted with a solvent-compatible filter.

-

Causality: Filtering the supernatant is a critical step to remove any suspended microcrystals, ensuring that only the dissolved solute is measured. Pre-warming the syringe prevents the solute from precipitating due to a temperature drop.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered saturated solution into a pre-weighed (W₁) evaporating dish. Immediately record the total weight of the dish and the solution (W₂).

-

Place the dish in a drying oven at a temperature well below the solute's melting point but sufficient to evaporate the solvent. Alternatively, use a vacuum desiccator.

-

Dry the dish until a constant weight is achieved. This means performing cycles of drying, cooling (in a desiccator to prevent moisture uptake), and weighing until two consecutive weighings are within ±0.2 mg. Record the final constant weight (W₃).

-

Trustworthiness: Drying to a constant weight is a self-validating step that confirms the complete removal of the solvent, which is essential for an accurate measurement of the dissolved solute's mass.

-

-

Calculation of Solubility:

-

Mass of the solvent in the sample = W₂ - W₃

-

Mass of the dissolved solute = W₃ - W₁

-

Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent)] x 100

-

Visualization of Experimental Workflow

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a key synthetic intermediate whose effective use is dependent on a clear understanding of its solubility. While published quantitative data is sparse, an analysis of its molecular structure and data from related compounds suggests good solubility in polar organic solvents. This guide provides the theoretical framework and, most critically, a detailed and robust experimental protocol to empower researchers to determine precise solubility values in their solvents and conditions of interest. The generation of this fundamental data is a crucial step in optimizing reaction kinetics, developing efficient purification strategies, and designing stable formulations, ultimately enabling more effective and predictable chemical synthesis.

References

- 1. Buy this compound | 1182709-86-9 [smolecule.com]

- 2. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1182709-86-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 2,6-Dichloro-4-fluorobenzaldehyde in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of rational molecular design. Among these, 2,6-Dichloro-4-fluorobenzaldehyde has emerged as a pivotal building block, offering a unique combination of steric and electronic properties that medicinal chemists can exploit to craft novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the synthesis, chemical attributes, and, most importantly, the practical applications of this compound in the development of targeted therapies. We will explore its role in the synthesis of potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators, supported by detailed experimental protocols, mechanistic insights, and quantitative data to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Physicochemical and Strategic Importance of this compound

This compound is a tri-substituted aromatic aldehyde with the molecular formula C₇H₃Cl₂FO.[1][2] The strategic placement of two chlorine atoms flanking the aldehyde group and a fluorine atom at the para position creates a molecule with distinct reactivity and conformational preferences. The electron-withdrawing nature of the halogens significantly influences the electrophilicity of the carbonyl carbon and the aromatic ring, making it a versatile intermediate for a range of chemical transformations.[1]

The 2,6-dichloro substitution pattern provides a significant steric blockade around the aldehyde. This steric hindrance can be strategically employed to direct reactions to other sites or to lock the conformation of the final molecule, which can be crucial for achieving high-affinity binding to a biological target. The para-fluorine atom is a common feature in modern pharmaceuticals, known to enhance metabolic stability by blocking potential sites of oxidative metabolism and to improve binding affinity through favorable electrostatic interactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1182709-86-9 | [2][4] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | [1][2] |

| Appearance | Light yellow crystal | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, room temperature |

Synthesis of this compound

An efficient and scalable synthesis of the title compound is crucial for its widespread application. While traditional methods like the halogenation and subsequent hydrolysis of toluene derivatives exist, a more modern and regioselective approach involves a Grignard exchange reaction.[1] A patented method highlights a practical route suitable for larger-scale production.[5]

Grignard-based Formylation Protocol

This method utilizes the commercially available 1,3-dichloro-2-fluoro-5-iodobenzene as the starting material. The key steps involve a Grignard exchange followed by formylation.

Experimental Protocol:

-

Preparation of Isopropylmagnesium Chloride Grignard Reagent: In a dry, nitrogen-purged three-necked flask, magnesium turnings (1.1g) are activated with a small amount of bromoethane in tetrahydrofuran (THF). A solution of 2-chloropropane (3g) in THF (20mL) is then added dropwise at 30-40°C to initiate and sustain the reaction, forming the Grignard reagent.[5]

-

Grignard Exchange Reaction: The starting material, 1,3-dichloro-2-fluoro-5-iodobenzene, is dissolved in dry THF and cooled to a low temperature. The prepared isopropylmagnesium chloride solution is then added slowly to perform the iodine-magnesium exchange, generating the corresponding aryl Grignard reagent.[5]

-

Formylation: The newly formed Grignard reagent is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[5]

-

Hydrolysis and Purification: The reaction is quenched by the addition of dilute hydrochloric acid. The resulting crude product is extracted, and the organic layer is purified to yield the final this compound.[5]

This method offers the advantages of readily available starting materials and stable reaction conditions, making it suitable for industrial production.[5]

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The unique structural features of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors. The di-chloro substitution can provide a strong anchoring point within the ATP-binding pocket of kinases, while the fluorinated ring can be further functionalized to achieve selectivity and desired physicochemical properties.

While direct synthesis from the aldehyde is one route, a closely related precursor, 2,6-dichloro-4-fluoro-iodobenzene, is used in a patented synthesis of potent pyrazole-based kinase inhibitors targeting the AXL, MER, and TYRO3 (TAM) family of receptor tyrosine kinases. The conversion of the iodo group to an aldehyde via a Grignard reaction and formylation is a standard synthetic transformation, directly linking this compound to this therapeutic area.

Application in the Synthesis of GPCR Modulators

G-protein coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of modern medicines. This compound has been directly utilized in the synthesis of antagonists for the melanin-concentrating hormone (MCH) receptor 1. The MCH system is involved in the regulation of energy balance and appetite, making its antagonists potential therapeutics for obesity and related metabolic disorders.

A patented series of substituted imidazole derivatives showcases the direct application of this aldehyde.

Synthesis of Imidazole-based MCH Receptor 1 Antagonists

The core of this synthetic approach involves a multi-component reaction to construct the imidazole ring, where this compound serves as a key carbonyl component.

Experimental Workflow:

-

Imidazole Formation: this compound is reacted with a 1,2-dicarbonyl compound and an ammonium source (like ammonium acetate) in a suitable solvent such as acetic acid. This condensation reaction forms the substituted imidazole core.

-

Functionalization: The resulting imidazole derivative, which now incorporates the 2,6-dichloro-4-fluorophenyl moiety, can be further functionalized. This often involves substitution at other positions on the imidazole ring to optimize the structure for receptor binding and pharmacokinetic properties.

-

Purification and Characterization: The final compounds are purified using standard techniques like column chromatography and fully characterized by spectroscopic methods.

Future Outlook and Conclusion

This compound stands as a testament to the power of strategic halogenation in medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of structurally complex and biologically active molecules. The applications in kinase inhibition and GPCR modulation highlighted in this guide are likely just the beginning. The inherent reactivity of the aldehyde group allows for its incorporation into a vast array of heterocyclic scaffolds, which are the cornerstones of many drug discovery programs.

As our understanding of disease biology deepens, the demand for novel chemical matter with tailored properties will continue to grow. Versatile and strategically designed building blocks like this compound will be indispensable tools for medicinal chemists in their quest to develop the next generation of targeted therapeutics. The self-validating nature of the protocols and the clear causality behind the choice of this synthon—leveraging steric hindrance, electronic effects, and metabolic blocking—underscore its authoritative grounding in modern drug design principles.

References

- 1. Buy this compound | 1182709-86-9 [smolecule.com]

- 2. This compound | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1182709-86-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

The Synthetic Chemist's Compass: A Technical Guide to 2,6-Dichloro-4-fluorobenzaldehyde as a Strategic Building Block

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug and agrochemical design. 2,6-Dichloro-4-fluorobenzaldehyde (CAS No. 1182709-86-9) has emerged as a highly valuable, yet under-documented, building block.[1] Its unique substitution pattern—a sterically hindered and electronically activated aldehyde function flanked by two ortho-chlorine atoms and influenced by a para-fluorine—presents a nuanced reactivity profile. This guide provides a comprehensive technical overview of this reagent, moving beyond a simple catalog of properties to an in-depth analysis of its synthesis, electronic nature, and strategic application in key synthetic transformations. By synthesizing field-proven insights with established chemical principles, this document serves as a practical compass for chemists seeking to leverage this potent intermediate in the construction of complex, high-value molecules.

Core Characteristics and Physicochemical Properties

This compound is a light yellow crystalline solid.[1] The convergence of three halogen substituents on the benzaldehyde scaffold creates a molecule with distinct electronic and steric properties that govern its reactivity.

Molecular Structure and Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂FO | [2] |

| Molecular Weight | 193.00 g/mol | [2] |

| CAS Number | 1182709-86-9 | [2] |

| Physical Form | Solid | - |

| Appearance | Light yellow crystal | [1] |

| Storage | Inert atmosphere, room temperature | - |

The two ortho-chloro atoms exert a strong inductive electron-withdrawing effect and create significant steric hindrance around the aldehyde carbonyl group. The para-fluorine atom also contributes a strong inductive withdrawing effect, further increasing the electrophilicity of the aromatic ring and the carbonyl carbon. This electronic profile makes the aldehyde highly susceptible to nucleophilic attack and primes the aromatic ring for specific transformations.

Synthesis of the Building Block: A Validated Protocol

While traditional methods for benzaldehyde synthesis, such as toluene halogenation and hydrolysis, are often plagued by low yields and environmental concerns, a more robust and scalable approach for this compound has been patented.[1] This method utilizes a Grignard exchange reaction, offering high purity and applicability for industrial production.[3]

Protocol 2.1: Synthesis via Grignard Formylation

This protocol is based on the method described in patent CN108372074A, which details a reliable route from a readily available iodinated precursor.[3]

Logical Workflow:

Figure 1: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a dry, nitrogen-purged three-necked flask, magnesium chips are activated. A solution of 2-chloropropane in tetrahydrofuran (THF) is prepared separately. A small amount of the 2-chloropropane solution is added to the magnesium to initiate the reaction, which can be facilitated by gentle warming (30-40°C) and the use of an initiator like bromoethane.[3] The remaining 2-chloropropane solution is then added dropwise to form the isopropylmagnesium chloride Grignard reagent.[3]

-

Grignard Exchange: The reaction vessel is cooled to a low temperature. A solution of the starting material, 1,3-dichloro-2-fluoro-5-iodobenzene, in dry THF is added dropwise to the prepared isopropylmagnesium chloride solution. This initiates an iodine-magnesium exchange, forming the corresponding arylmagnesium chloride.

-

Formylation: N,N-dimethylformamide (DMF) is added to the newly formed aryl Grignard reagent. DMF serves as the formylating agent, reacting with the nucleophilic arylmagnesium species.

-

Hydrolysis and Purification: The reaction is quenched by the careful addition of diluted hydrochloric acid. This hydrolyzes the intermediate adduct to yield the crude this compound.[3] The crude product is then purified, typically through extraction and subsequent crystallization or chromatography, to yield the final, high-purity product.[3]

Causality and Experimental Choices:

-

Grignard Exchange: The choice of an iodine-magnesium exchange is strategic. The carbon-iodine bond is weaker and more reactive towards the Grignard reagent than the carbon-chlorine or carbon-fluorine bonds, allowing for selective formation of the desired arylmagnesium species.

-

Low Temperature: Performing the exchange at low temperatures is critical to prevent side reactions, such as the degradation of the Grignard reagent or unwanted coupling reactions.

-

Formylation Agent: DMF is a standard, efficient, and readily available C1 source for the formylation of Grignard reagents.

Key Transformations and Synthetic Utility

The utility of this compound lies in its dual reactivity: the transformations of the aldehyde group and reactions involving the aromatic ring.

Reactions at the Aldehyde Carbonyl

The aldehyde functionality is a versatile handle for carbon-carbon bond formation and functional group interconversion.

Reaction Scheme:

Figure 2: Knoevenagel-type cyclocondensation with a 2,6-dihalobenzaldehyde.

Protocol 3.1: Base-Catalyzed Cyclocondensation (Adapted from El-Emam, A. A., et al.) [5]

-

Reaction Setup: In a suitable reaction vessel, combine 2,6-dichlorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and thiourea (1.0 eq) in ethanol.

-

Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃) as the base catalyst.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction involves the initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of thiourea and subsequent cyclization.

-

Work-up and Isolation: Monitor the reaction by TLC. Upon completion, the product mixture can be worked up by acidifying the solution to precipitate the product, which is then collected by filtration, washed, and dried. The study notes that this reaction yields a mixture of cis and trans diastereomers of the resulting 5,6-dihydrothiouracil derivative.[5]

Expert Insights:

-

Catalyst Choice: A mild base like K₂CO₃ is sufficient to deprotonate the active methylene compound (ethyl cyanoacetate) without promoting self-condensation of the aldehyde, which is not possible anyway due to the lack of α-hydrogens.

-

Steric Influence: The significant steric bulk from the two ortho-chloro substituents on the benzaldehyde influences the diastereoselectivity of the cyclization, with the trans product being heavily favored (cis:trans ratio of 0.8:9.2 for the dichloro analogue).[5] This steric control is a key feature to consider when designing syntheses with this building block.

The aldehyde can be selectively reduced to the corresponding 2,6-dichloro-4-fluorobenzyl alcohol, a useful intermediate for introducing the substituted benzyl group via etherification or esterification.

Protocol 3.2: Sodium Borohydride Reduction

-

Reaction Setup: Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor by TLC until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl alcohol.

Oxidation of the aldehyde provides access to 2,6-dichloro-4-fluorobenzoic acid, another critical intermediate for amide bond formation or other carboxylic acid-derived functionalities.

Protocol 3.3: Permanganate Oxidation

-

Reaction Setup: Suspend this compound in an aqueous solution containing a base such as sodium hydroxide.

-

Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) dropwise, maintaining the temperature with an ice bath.

-

Reaction: Stir the reaction at room temperature until the purple color of the permanganate has disappeared, indicating its consumption.

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess permanganate and the manganese dioxide byproduct. Filter the mixture. Acidify the clear filtrate with concentrated HCl to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry.

Application in Drug Discovery: A Case Study in PARP Inhibitor Synthesis

While direct, large-scale applications in marketed drugs are not widely published, the utility of the 2,6-dichloro-4-fluorobenzyl moiety is evident in patent literature for the synthesis of complex pharmaceutical agents, particularly in the field of oncology. For instance, intermediates derived from this family of compounds are crucial for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

The structural motif is found in precursors to analogues of potent PARP inhibitors like Olaparib.[6][7] The synthesis often involves the conversion of the benzaldehyde to a benzyl halide or alcohol, which is then used in an etherification reaction to link the substituted aromatic ring to another part of the molecule.

Figure 3: Conceptual pathway for incorporating the benzyl moiety into a PARP inhibitor scaffold.

This strategic use highlights the role of this compound as a key starting material for introducing a sterically demanding and electronically tuned fragment designed to fit into the binding pockets of therapeutic targets.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly closed under an inert atmosphere.

Conclusion

This compound is a potent and strategic building block whose true value is realized through a deep understanding of its nuanced reactivity. The steric hindrance imposed by its ortho-chloro substituents offers a level of diastereocontrol in reactions like the Knoevenagel condensation, while the electron-withdrawing nature of all three halogens activates the carbonyl group for a host of classical transformations. Although detailed, peer-reviewed protocols for this specific reagent remain somewhat scarce, logical adaptation from closely related analogues provides a reliable path forward. For the medicinal or agrochemical chemist, this molecule is not just a starting material, but a tool for introducing a precisely tuned structural and electronic motif, making it an invaluable compass for navigating the synthesis of complex and biologically active compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Dichloro-4-fluorobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-fluorobenzaldehyde is a key halogenated aromatic aldehyde that serves as a versatile building block in the synthesis of a variety of fine chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms ortho to the aldehyde and a fluorine atom at the para position, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, its various synthetic routes with detailed experimental protocols, a thorough characterization of its physicochemical and spectroscopic properties, and a discussion of its significant applications in modern organic synthesis.

Introduction and Historical Context

While a singular "discovery" of this compound in a foundational academic publication remains elusive, its emergence is intrinsically linked to the broader development of halogenated benzaldehydes as crucial industrial intermediates. The history of this compound is primarily documented through the patent literature, reflecting its importance in commercial-scale synthesis.

Initially, the synthesis of substituted benzaldehydes often relied on methods like the halogenation of toluenes followed by hydrolysis.[1] However, these traditional methods were often plagued by issues of low yield and environmental concerns.[1] The development of more sophisticated synthetic strategies, such as Grignard reactions and halogen exchange processes, paved the way for the efficient and targeted synthesis of polysubstituted benzaldehydes like this compound. A notable patented method highlights a modern approach to its synthesis, indicating its value in industrial applications where purity and yield are paramount.[1]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and economic feasibility.

Grignard Reaction from a Halogenated Precursor

A prominent and efficient method for the synthesis of this compound involves the use of a Grignard reagent.[1] This approach offers a high degree of regioselectivity and generally provides good yields.

Reaction Scheme:

Caption: Grignard-based synthesis of this compound.

Experimental Protocol:

-

Step 1: Preparation of the Grignard Reagent: In a dry, inert atmosphere (e.g., under nitrogen), magnesium turnings are activated. A solution of isopropyl chloride in an anhydrous ether solvent, such as tetrahydrofuran (THF), is then added to prepare isopropylmagnesium chloride.[1]

-

Step 2: Grignard Exchange: The starting material, 1,3-dichloro-2-fluoro-5-iodobenzene, is dissolved in anhydrous THF and cooled to a low temperature (e.g., 0 to -20 °C). The prepared isopropylmagnesium chloride solution is then added dropwise to facilitate a halogen-metal exchange, forming the corresponding phenylmagnesium chloride.[1]

-

Step 3: Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the Grignard reagent at a low temperature. The reaction mixture is stirred to allow for the formylation to occur.

-

Step 4: Hydrolysis and Purification: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid). The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as distillation or chromatography, to yield pure this compound.[1]

Causality of Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards moisture and oxygen. Therefore, maintaining an inert atmosphere is crucial to prevent the decomposition of the reagent and ensure a high yield.

-

Anhydrous Solvents: The use of anhydrous solvents is essential for the same reasons as maintaining an inert atmosphere.

-

Low Temperature: The Grignard exchange and formylation steps are typically carried out at low temperatures to control the reactivity of the organometallic species and minimize side reactions.

Alternative Synthetic Routes

While the Grignard-based method is effective, other synthetic strategies have also been explored. These include:

-

Halogen Exchange (Halex) Reaction: This method involves the nucleophilic substitution of a chlorine atom with a fluorine atom on a suitable precursor, such as 2,6-dichlorobenzaldehyde, using a fluoride source like potassium fluoride in the presence of a phase-transfer catalyst.[2] However, controlling the selectivity to obtain the mono-fluorinated product can be challenging, with the potential for the formation of 2,6-difluorobenzaldehyde.[3]

-

Oxidation of a Toluene Derivative: The corresponding 2,6-dichloro-4-fluorotoluene can be oxidized to the aldehyde. This can be a multi-step process involving radical chlorination of the methyl group followed by hydrolysis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1182709-86-9 | [4] |

| Molecular Formula | C₇H₃Cl₂FO | [4] |

| Molecular Weight | 193.00 g/mol | [4] |

| Appearance | Light yellow crystal | [1] |

| Purity | >95% (typical) | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at a downfield chemical shift (typically δ 9-10 ppm). The aromatic region will display signals corresponding to the two aromatic protons. Due to the substitution pattern, these protons are not equivalent and will likely appear as a multiplet or two distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and aldehyde groups.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group will resonate at a significantly downfield position (typically δ 185-195 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly attached to the halogens showing characteristic chemical shifts and potential C-F coupling.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

C=O Stretch: A strong absorption band in the region of 1690-1715 cm⁻¹, characteristic of the carbonyl group of an aromatic aldehyde.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the region of 1450-1600 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the mass spectrum of this compound is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (193.00 g/mol ), with the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4).

-

Fragment Ions: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺). The presence of halogens will also influence the fragmentation pattern.[5]

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a range of target molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of multiple halogen atoms provides sites for further functionalization through various cross-coupling reactions, while the aldehyde group is a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds.

Pharmaceutical Synthesis

While specific drug molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The related compound, 2-chloro-6-fluorobenzaldehyde, is a known precursor in the synthesis of the antibiotic flucloxacillin, highlighting the importance of this class of substituted benzaldehydes in medicinal chemistry.[6][7][8] It is plausible that this compound is utilized in the proprietary synthesis of novel drug candidates, particularly in areas such as kinase inhibitors, where substituted aromatic scaffolds are common.[9][10][11]

Agrochemical Synthesis

Halogenated aromatic compounds are integral to the design of modern agrochemicals. The specific substitution pattern of this compound makes it a potential precursor for the synthesis of novel herbicides, fungicides, and insecticides.[12][13][14][15] The fluorine atom can enhance the biological activity and metabolic stability of the final product.

Logical Workflow for Application in Synthesis:

Caption: Synthetic utility of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

This compound has established itself as a significant building block in modern organic synthesis. While its historical origins are rooted in industrial patent literature, its utility continues to be explored in academic and industrial research. The availability of efficient synthetic routes, coupled with its unique reactivity profile, makes it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for scientists and researchers working in these fields. Further research into its applications is likely to uncover new and innovative uses for this versatile halogenated aldehyde.

References

- 1. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 8. benchchem.com [benchchem.com]

- 9. Kinases Home [pubs.rsc.org]

- 10. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]

- 14. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2,6-Dichloro-4-fluorobenzaldehyde

This guide provides an in-depth overview of the essential safety and handling precautions for 2,6-Dichloro-4-fluorobenzaldehyde (CAS No. 1182709-86-9), a halogenated aromatic aldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven protocols to ensure the safe utilization of this compound in a laboratory setting.

Introduction and Chemical Profile

This compound is an aromatic compound with the molecular formula C₇H₃Cl₂FO.[1] Its structure, featuring a benzaldehyde core with two chlorine atoms and one fluorine atom, makes it a valuable intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] However, the presence of these halogen substituents also imparts specific chemical reactivity and toxicological properties that necessitate stringent safety measures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂FO[2] |

| Molecular Weight | 193.00 g/mol [2] |

| Physical Form | Solid[3] |

| Purity | Typically ≥95%[3] |

| Storage Temperature | Inert atmosphere, room temperature[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

GHS Hazard Statements

GHS Pictograms

The following pictogram is associated with the hazards of this compound:

-

GHS07: Exclamation mark[3]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene.[5] Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[6]

-

Skin and Body Protection: A laboratory coat must be worn and kept fully buttoned.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[5]

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a fume hood), respiratory protection may not be necessary. However, if there is a potential for inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Safe Handling and Storage Protocols

Adherence to strict operational protocols is critical for the safe handling and storage of this compound.

General Handling Precautions

-

Avoid all personal contact, including inhalation of dust or vapors.[8]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][9]

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[8][9]

-

Keep containers securely sealed when not in use.[8]

-

Use spark-proof tools and avoid sources of ignition, as dusts can form explosive mixtures with air upon intense heating.[9][10]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

-

Keep containers tightly closed and stored in an inert atmosphere at room temperature.[3]

-

Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][13] |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading or entering drains using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][14]

-